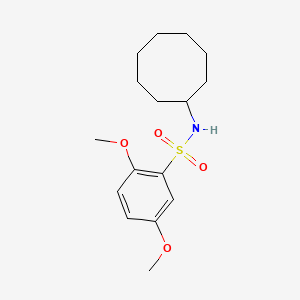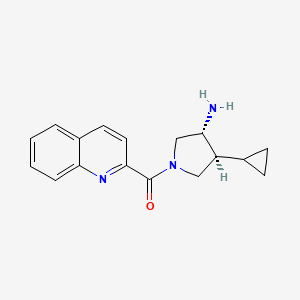![molecular formula C21H20FN3O2 B5684286 3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one](/img/structure/B5684286.png)
3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its chemical name, FQ-1.
作用机制
The mechanism of action of FQ-1 is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific cellular targets, such as enzymes and receptors. FQ-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and physiological effects:
FQ-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes, such as topoisomerase II and acetylcholinesterase. FQ-1 has also been shown to modulate the activity of specific receptors, such as the adenosine A2A receptor. Additionally, FQ-1 has been shown to reduce inflammation and oxidative stress in various animal models.
实验室实验的优点和局限性
FQ-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits significant pharmacological activity at low concentrations. However, FQ-1 also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. Additionally, FQ-1 can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on FQ-1. One area of interest is the development of FQ-1-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular targets of FQ-1 and the elucidation of its mechanism of action. Additionally, there is potential for the development of new synthetic methods for FQ-1 that are more efficient and cost-effective. Overall, FQ-1 is a promising compound with significant potential for use in medicinal chemistry and other fields of research.
合成方法
The synthesis of FQ-1 involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing FQ-1 involves the reaction of 3-fluorobenzaldehyde with 4-hydroxy-6-methylquinoline in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained by purification and isolation.
科学研究应用
FQ-1 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-microbial activities. FQ-1 has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
属性
IUPAC Name |
2-[[2-(3-fluorophenyl)-3-oxopiperazin-1-yl]methyl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-5-6-18-17(9-13)19(26)11-16(24-18)12-25-8-7-23-21(27)20(25)14-3-2-4-15(22)10-14/h2-6,9-11,20H,7-8,12H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASLOKCTMOBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCNC(=O)C3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)


![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)
![(3R*,4R*)-N-(cyclohexylmethyl)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinecarboxamide](/img/structure/B5684233.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![3,6-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5684247.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5684262.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)

![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5684282.png)
